N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a pyrrolidinone ring, a chlorophenyl group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for treating various diseases.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and sulfonamide-containing molecules. Examples include:
- N-(4-chlorophenyl)-2-pyrrolidinone
- 4-methoxybenzenesulfonamide
- N-(4-chlorophenyl)-4-methoxybenzenesulfonamide
Uniqueness
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methoxybenzenesulfonamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H21ClN2O4S
- Molecular Weight : 408.9 g/mol
- CAS Number : 954633-93-3
The compound features a pyrrolidine ring, a chlorophenyl group, and a methoxybenzenesulfonamide moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Research suggests that it may function through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It could modulate the activity of receptors linked to inflammatory responses or cancer progression.
- Antiviral Activity : Similar compounds have been shown to possess antiviral properties, potentially making this derivative effective against viral infections like Hepatitis B virus (HBV) .
Antiviral Activity
This compound has been studied for its antiviral properties, particularly against HBV. In vitro studies demonstrated that derivatives with similar structures can increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication .
Antibacterial Activity
Sulfonamide compounds are traditionally known for their antibacterial effects. Preliminary screenings indicate that this compound may exhibit moderate antibacterial activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .
Anticancer Potential
Research into compounds with similar structural motifs has suggested potential anticancer properties. The mechanism likely involves the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-16-6-8-17(9-7-16)26(23,24)20-11-13-10-18(22)21(12-13)15-4-2-14(19)3-5-15/h2-9,13,20H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUPNFBJSVDSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.